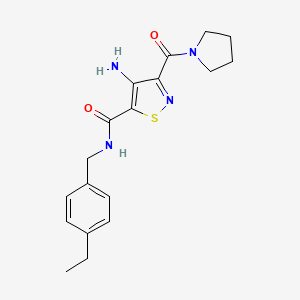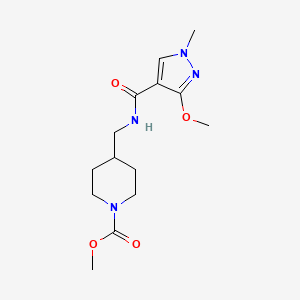
methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . It has a methoxy group (OCH3), a methyl group (CH3), a carboxamide group (CONH2), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to it.
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants involved. Pyrazole compounds can undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application Potential
The chemical modification of xylan into biopolymer ethers and esters demonstrates the potential for creating compounds with specific properties, including those that could be derived from or related to the structure of methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate. Such modifications can lead to applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the broad utility of chemically modified biopolymers in various scientific and industrial fields (Petzold-Welcke et al., 2014).
Cytochrome P450 Enzyme Inhibition
The study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes re-evaluates the selectivity of these inhibitors, which is crucial for understanding drug-drug interactions and metabolism. The research reflects on the broader implications of molecular structures similar to this compound in modulating the activity of CYP enzymes, highlighting the importance of selective inhibition in pharmaceutical development (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution
Investigations into the nucleophilic aromatic substitution of the nitro-group explore the reaction mechanisms and conditions that could be applicable to the synthesis and modification of complex structures like this compound. This research provides insights into the synthetic pathways that enable the creation of novel compounds with potential applications in medicinal chemistry (Pietra & Vitali, 1972).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, related to the molecular structure of interest, has been utilized as a key element for kinase inhibitor binding in numerous patents. This highlights the versatility and significance of such structures in the design and development of new therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).
Environmental Contamination and Removal Techniques
The presence of pharmaceutical compounds in the environment, similar to this compound, necessitates the development of removal technologies. Research on contamination and removal techniques, including adsorption and advanced oxidation processes, is crucial for addressing the environmental impact of such compounds (Prasannamedha & Kumar, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-[[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-17-9-11(13(16-17)21-2)12(19)15-8-10-4-6-18(7-5-10)14(20)22-3/h9-10H,4-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXUHNYVJNIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
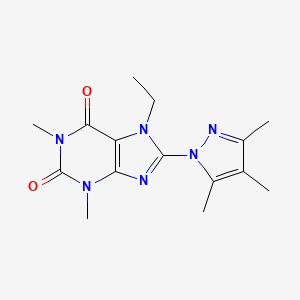
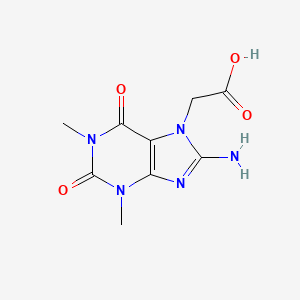

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)


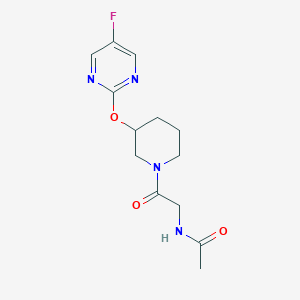

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)
![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)
![4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B2872606.png)

